Brilacidin is a synthetic, non-peptide small molecule designed to mimic the biological properties of host defense peptides (HDPs). [, ] It belongs to a class of compounds known as defensin-mimetics. [, ] Brilacidin has garnered significant interest in scientific research due to its broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. [, , , , , , ]
Brilacidin was developed by Innovation Pharmaceuticals Inc. as a novel compound with potential therapeutic applications. It is classified as a non-peptide defensin-mimetic molecule due to its ability to replicate the functions of natural host defense peptides while being smaller and more stable. Brilacidin has shown effectiveness against a range of infections, including acute bacterial skin and skin structure infections (ABSSSI) and viral infections like SARS-CoV-2 and various enveloped viruses .
Brilacidin is synthesized through a process that involves the rational design of its molecular structure to enhance stability and efficacy. The synthesis typically follows these steps:
Brilacidin exhibits an amphiphilic structure characterized by distinct hydrophobic and hydrophilic regions. This design allows it to interact effectively with microbial membranes. Key features of its molecular structure include:
The structural design is critical for its function as it mimics the action of natural host defense peptides while being less prone to degradation .
Brilacidin participates in several chemical reactions that contribute to its antimicrobial activity:
The mechanism of action of Brilacidin involves several pathways:
Brilacidin possesses several notable physical and chemical properties:
Brilacidin has multiple scientific applications across various fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: